molecular formula C7H8ClNO B183384 2-Chloro-4-ethoxypyridine CAS No. 52311-50-9

2-Chloro-4-ethoxypyridine

Cat. No.: B183384
CAS No.: 52311-50-9
M. Wt: 157.6 g/mol
InChI Key: OFHQTZYEMRJMCT-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chemical Reactivity and Transformations

  • Amination Reactions and Rearrangements : In the study of aminations of halopyridines, 2-Chloro-4-ethoxypyridine demonstrated specific behavior in rearrangement reactions. During these reactions, there's an occurrence of abnormal rearrangements, such as the amination of 3-bromo-4-ethoxypyridine yielding 2-amino-4-ethoxypyridine (Pieterse & Hertog, 2010).

  • Halogen Replacement and Hydrolysis Reactions : Research into the behavior of bromo-derivatives of 2- and 3-ethoxypyridine with hydrochloric acid revealed that 6-bromo-2-ethoxypyridine forms 6-chloro-2-hydroxypyridine (Hertog & Bruyn, 2010).

  • Synthesis and Reactivity Studies : Studies on 5-chloro-2,4-dihydroxypyridine, which is closely related to this compound, have explored its synthesis and reactivity towards various agents (Kolder & Hertog, 2010).

  • Regioselective Difunctionalization : The regioselective difunctionalization of pyridines, including derivatives like this compound, has been a subject of research, particularly in creating intermediates for pharmaceuticals like paroxetine (Heinz et al., 2021).

Complex Formation and Analysis

  • Complexes with Metal Halides : The synthesis and characterization of complexes involving 4-ethoxypyridine N-oxide, which is structurally similar to this compound, with various metal halides have been studied (Karayannis et al., 1969).

  • Gas-Phase Thermal Decomposition Study : A detailed study of the gas-phase elimination kinetics of 2-ethoxypyridine, which is related to this compound, has been conducted using density functional methods (Márquez et al., 2012).

  • X-ray and Spectroscopic Analysis : The structure and optical properties of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been analyzed, providing insights into the behavior of similar compounds (Jukić et al., 2010).

Applications in Synthesis and Pharmacology

  • Antibacterial Activity Studies : The synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives using 2-amino-4-ethoxycarbonylpyridine, a compound similar to this compound, has been explored to evaluate their antimicrobial activity (El-Salam & Mohamed, 2005).

  • Synthesis of Anticancer Agents : Research into the synthesis of potential anticancer agents using pyridine derivatives closely related to this compound has been conducted (Temple et al., 1983).

  • Coordination Chemistry Studies : The coordination chemistry of 2-pyridone and its derivatives, which include structures like this compound, has been reviewed, covering a wide range of metal complexes and their applications (Rawson & Winpenny, 1995).

Safety and Hazards

The safety information for 2-Chloro-4-ethoxypyridine indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-ethoxypyridine is the pyridine ring structure within the compound . The chlorine atom in this compound can undergo substitution reactions with various nucleophiles to replace the chlorine atom with another group . This allows for the formation of substituted pyridine derivatives .

Mode of Action

This compound interacts with its targets through several key mechanisms. The chlorine atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives . The ethoxy group in this compound can participate in ether formation reactions, especially in the presence of strong bases or acid catalysts . This can lead to the formation of cyclic ethers or acyclic ethers . The pyridine ring in this compound can undergo metalation reactions with strong bases or metal reagents, leading to the formation of metal complexes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its reactivity. The compound can undergo various redox reactions depending on the reaction conditions and the presence of other reagents . For instance, it can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives . The ethoxy group in this compound can participate in condensation reactions, such as acylation or alkylation reactions, leading to the formation of more complex molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, the formation of substituted pyridine derivatives could potentially alter cellular processes or pathways . The formation of cyclic or acyclic ethers could also have significant effects, depending on the specific ether formed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong bases or acid catalysts can promote ether formation reactions . Similarly, the presence of strong bases or metal reagents can facilitate metalation reactions . The specific conditions under which these reactions occur could potentially influence the compound’s overall action and efficacy.

Properties

IUPAC Name

2-chloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHQTZYEMRJMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355775
Record name 2-chloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-50-9
Record name 2-chloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

33 ml sodium ethoxide was added to 19.2 g 2-chloro-4-iodopyridine in 150 mL ethanol. The reaction was refluxed overnight. Then water was added and extracted with tert-butyl-methylether. The organic layer was evaporated and the residue cleanded by chromatography on silica gel (petrolether/EtOAC:9/1) to yield 5 g of the desired compound.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-chloro-4-nitropyridine (20 g, 126 mmol) in THF (200 mL) was added sodium ethoxide (25.8 g, 378 mmol) in portions. The mixture was stirred at 25° C. for 10 h. The mixture was filtered and the filtrate was concentrated. The crude material was purified by silica column chromatography (PE/EA=5:1). All fractions found to contain product by TLC (PE/EA=5:1, Rf=0.6) were combined and concentrated to yield a light yellow solid of 2-chloro-4-ethoxypyridine (13 g, 71.9 mmol, 57% yield): 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=5.2 Hz, 1H), 6.82 (d, J=2.4 Hz, 1H), 6.73 (dd, J=2.0, 6.0 Hz, 1H), 4.09 (q, J=7.2 Hz, 2H), 1.44 (t, J=7.2 Hz, 3H); ES-LCMS m/z 158 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in THF (2 L) was added sodium ethanolate (109.45 g, 1610 mmol) slowly at 0° C. The mixture was stirred at 25° C. for 12 h. LCMS and TLC (PE/EA=5:1, Rf=0.6) showed the reaction was finished. The mixture was filtered, and most solvent of the filtrate was removed in vacuo. The residue was extracted with EA (800 mL×3), and the organic layer was washed with saturated NaCl solution (1 L), dried over Na2SO4, filtered, and concentrated to give crude 2-chloro-4-ethoxypyridine (157 g, 1.0 mol, 92% yield) as a solid: 1H NMR (400 MHz, CD3OD) δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H); ES-LCMS m/z 158 (M+H).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
109.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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